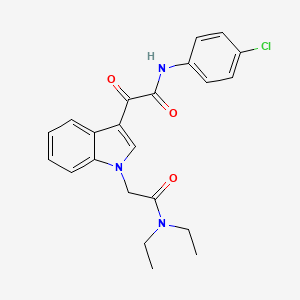

N-(4-chlorophenyl)-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

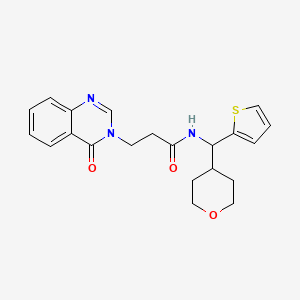

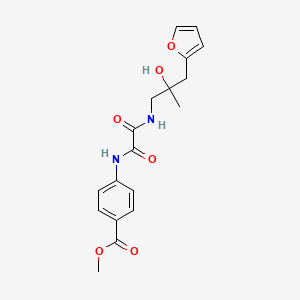

N-(4-chlorophenyl)-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C22H22ClN3O3 and its molecular weight is 411.89. The purity is usually 95%.

BenchChem offers high-quality N-(4-chlorophenyl)-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chloroacetamide Derivatives in Green Algae Studies

Chloroacetamides, including compounds structurally related to the specified chemical, have been investigated for their inhibitory effects on fatty acid synthesis in green algae, Scenedesmus Acutus. These studies suggest potential applications in understanding herbicide action and algal biochemistry (Weisshaar & Böger, 1989).

Antibacterial Agents

Research on derivatives of chlorophenyl and indole, similar in structure to the compound , has demonstrated their synthesis and potential as antibacterial agents against gram-positive and gram-negative bacteria. These findings indicate the utility of such compounds in developing new antimicrobial therapies (Desai et al., 2008).

Antimicrobial Activities

Studies on novel acetamide derivatives, including those structurally related to N-(4-chlorophenyl)-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide, have shown promising antibacterial and antifungal activities. This suggests their potential application in addressing various pathogenic microorganisms (Debnath & Ganguly, 2015).

Antipsychotic Agents

Compounds with similarities to the specified molecule, such as 2-(diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, have been explored for their antipsychotic-like profiles in behavioral animal tests. These studies offer insights into novel therapeutic options for psychiatric disorders without interacting with dopamine receptors, indicating a unique mechanism of action (Wise et al., 1987).

Novel Pesticides

Research into derivatives of chlorophenoxyacetamide, similar in structure and function to the chemical , has led to the characterization of potential pesticides. These compounds' diffraction data support their application in pest management strategies (Olszewska et al., 2009).

Mécanisme D'action

Target of action

Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .

Mode of action

The specific mode of action can vary depending on the specific indole derivative and its target. Many indole derivatives work by binding to specific receptors and influencing their activity .

Biochemical pathways

Indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities. These can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

The ADME properties of indole derivatives can vary widely depending on the specific compound. Many indole derivatives are readily prepared and generally environmentally benign .

Result of action

The result of the action of indole derivatives can vary widely depending on the specific compound and its target. They often result in the inhibition or activation of the target, leading to a therapeutic effect .

Action environment

The action of indole derivatives can be influenced by a variety of environmental factors. These can include the presence of other compounds, the pH of the environment, and the temperature .

Propriétés

IUPAC Name |

N-(4-chlorophenyl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN3O3/c1-3-25(4-2)20(27)14-26-13-18(17-7-5-6-8-19(17)26)21(28)22(29)24-16-11-9-15(23)10-12-16/h5-13H,3-4,14H2,1-2H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNBWMJXZCMAPGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorophenyl)-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(Aminomethyl)-2,2-dimethylcyclopropyl]methanol](/img/structure/B2690549.png)

![3-(Fluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2690553.png)

![methyl 2-amino-1-cyclopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2690554.png)

![2-(2-(4-(ethylsulfonyl)phenyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2690557.png)

![N-(2-(4-(2-(4-chlorophenoxy)-2-methylpropanoyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2690559.png)

![(2Z)-7-fluoro-2-{[(4-fluorophenyl)amino]methylidene}-3-phenyl-2,3-dihydro-1H-inden-1-one](/img/structure/B2690561.png)

![N-[(1E)-2-{[(2E)-2-(Hydroxyimino)cyclopentyl]methyl}-cyclopentylidene]hydroxylamine](/img/structure/B2690562.png)

![2-(Allylamino)-4-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobutanoic acid](/img/structure/B2690563.png)

![9-isobutyl-5,7-dimethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2690566.png)